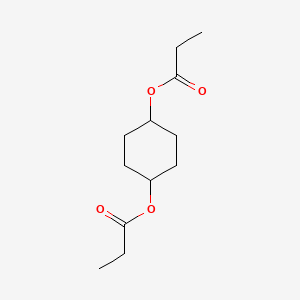
Cyclohexane-1,4-diyl dipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane-1,4-diyl dipropanoate is an organic compound with the molecular formula C12H20O4 It is a derivative of cyclohexane, where two propanoate groups are attached to the 1 and 4 positions of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-diyl dipropanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexane-1,4-diol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Cyclohexane-1,4-diyl dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dione derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclohexane-1,4-dione, while reduction with lithium aluminum hydride can produce cyclohexane-1,4-diol.
科学的研究の応用
Cyclohexane-1,4-diyl dipropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.
Industry: It is used in the production of polymers and resins, where its structural properties contribute to the material’s performance.
作用機序
The mechanism of action of cyclohexane-1,4-diyl dipropanoate involves the hydrolysis of the ester bonds to release propanoic acid and cyclohexane-1,4-diol. This reaction can be catalyzed by enzymes such as esterases. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Cyclohexane-1,4-diyl dipropanoate can be compared with other similar compounds, such as:
Cyclohexane-1,4-diol: The parent compound without the ester groups.
Cyclohexane-1,4-diyl diacetate: A similar ester with acetate groups instead of propanoate groups.
Cyclohexane-1,4-diyl dibutanoate: An ester with butanoate groups.
The uniqueness of this compound lies in its specific ester groups, which influence its reactivity and applications. For example, the propanoate groups may provide different solubility and stability properties compared to acetate or butanoate esters.
特性
CAS番号 |
35541-63-0 |
|---|---|
分子式 |
C12H20O4 |
分子量 |
228.28 g/mol |
IUPAC名 |
(4-propanoyloxycyclohexyl) propanoate |
InChI |
InChI=1S/C12H20O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h9-10H,3-8H2,1-2H3 |
InChIキー |
CMPRSMDSUYWTMZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1CCC(CC1)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















